molecular formula C21H32O5 B12775230 Vanillin 3-(L-menthoxy)propane-1,2-diol acetal CAS No. 207844-03-9

Vanillin 3-(L-menthoxy)propane-1,2-diol acetal

Cat. No.: B12775230
CAS No.: 207844-03-9
M. Wt: 364.5 g/mol
InChI Key: ZOGKSXQLOOQXFG-LTKHDUQWSA-N
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Description

Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is a compound known for its use as a flavoring agent. It is recognized by its CAS number 180964-47-0 and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having no safety concern at current levels of intake when used as a flavoring agent . This compound combines the aromatic properties of vanillin with the cooling effect of menthol, making it a unique addition to various flavoring applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal typically involves the reaction of vanillin with L-menthol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal linkage between the vanillin and the menthol moieties. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Vanillin 3-(L-menthoxy)propane-1,2-diol acetal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the acetal group back to the original alcohols.

    Substitution: The aromatic ring of vanillin can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields the original alcohols.

    Substitution: Results in substituted vanillin derivatives.

Scientific Research Applications

Vanillin 3-(L-menthoxy)propane-1,2-diol acetal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal involves its interaction with sensory receptors. The vanillin component binds to olfactory receptors, providing a pleasant aroma, while the menthol component activates cold-sensitive receptors, creating a cooling sensation. These combined effects make it a valuable compound in flavor and fragrance applications.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: Known for its vanilla aroma, but lacks the cooling effect of menthol.

    Menthol: Provides a cooling sensation but does not have the aromatic properties of vanillin.

    Ethyl Vanillin: A stronger vanilla flavor compared to vanillin but without the cooling effect.

Uniqueness

Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is unique in that it combines the aromatic properties of vanillin with the cooling effect of menthol, making it a versatile compound in various applications .

Properties

CAS No.

207844-03-9

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

2-methoxy-4-[4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]-1,3-dioxolan-2-yl]phenol

InChI

InChI=1S/C21H32O5/c1-13(2)17-7-5-14(3)9-19(17)24-11-16-12-25-21(26-16)15-6-8-18(22)20(10-15)23-4/h6,8,10,13-14,16-17,19,21-22H,5,7,9,11-12H2,1-4H3/t14-,16?,17+,19-,21?/m1/s1

InChI Key

ZOGKSXQLOOQXFG-LTKHDUQWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C

physical_description

Colourless powder;  Minty aroma with vanilla undertones

solubility

Slightly soluble in water;  soluble in fats, non-polar solvents and acetone
Soluble (in ethanol)

Origin of Product

United States

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